molecular formula C6H11NO2S B554675 S-allyl-L-cysteine CAS No. 21593-77-1

S-allyl-L-cysteine

Cat. No. B554675
CAS RN: 21593-77-1
M. Wt: 161.22 g/mol
InChI Key: ZFAHNWWNDFHPOH-YFKPBYRVSA-N
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Description

S-allyl-L-cysteine (SAC) is a sulfur-containing amino acid found in garlic. It exhibits a wide range of biological activities such as antioxidant, anti-cancer, antihepatotoxic, neuroprotective, and neurotrophic activity . SAC has potent activity in several animal models of ischemic injury and Alzheimer’s disease .


Synthesis Analysis

SAC is the most abundant organosulfur compound derived from garlic (Allium sativum) and is biosynthesized by hydrolysis of γ-glutamyl-S-allyl-cysteine (GSAC) by the enzyme γ-glutamyl transpeptidase . In the practical application of Bacillus licheniformis γ-glutamyltranspeptidase (BlGGT), a straightforward enzymatic synthesis of γ-L-glutamyl-S-allyl-L-cysteine (GSAC) has been described, involving glutamine as the γ-glutamyl donor and S-allyl-L-cysteine as the acceptor .


Molecular Structure Analysis

The molecular formula of SAC is C6H11NO2S . The molecular weight is 161.22 g/mol . The InChI string is InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9) .


Chemical Reactions Analysis

SAC has been shown to have potent antioxidant effects, protecting the body against oxidative stress and damage caused by free radicals . It fights the reactive oxygen species (ROS) by downregulation of NOX (NADPH oxidizing) enzymes . It can directly interact to reduce the cellular levels of different types of ROS produced by a variety of peroxidases .


Physical And Chemical Properties Analysis

SAC shows stable properties under tested conditions . Its acute/subacute toxicity is very minor in mice and rats (LD50 value >54.7 mM/kg po; >20 mM/kg ip) .

Scientific Research Applications

1. Anticancer Activity in Breast Adenocarcinoma

  • Application : SAC has been studied for its antiproliferative potential in breast adenocarcinoma cell lines MCF-7 and MDA-MB-231 .
  • Method : The expression of enzymes involved in H2S metabolism after incubation with various concentrations of SAC was examined. The number of living cells was determined by the MTS assay .
  • Results : A significant decrease in viable cells was registered for MCF-7 cells after all incubation times upon 4.50 mM SAC exposure, and after 6 and 24 h only in MDA-MB-231 upon 4.50 mM SAC .

2. Pharmacokinetic Studies

  • Application : SAC has been used in pharmacokinetic studies to understand its bioavailability .
  • Method : A sensitive, rapid and simple LC–ESI–MS/MS method using a mixed-mode reversed-phase and cation-exchange column containing C18 silica particles and sulfonic acid cation-exchange particles has been developed and validated for the analysis of SAC in rat plasma .
  • Results : The method was successfully applied to the pharmacokinetic monitoring of SAC in rat plasma .

3. Neuroprotective Mechanisms

  • Application : SAC has been reported to have neuroprotective effects .
  • Results : SAC ameliorates oxidative damage in a model of experimental stroke .

4. Antioxidant Activity

  • Application : SAC has been reported to have antioxidant activity .
  • Results : SAC has potent activity in several animal models of ischemic injury and Alzheimer’s disease .

5. Anti-Angiogenesis and Anti-Inflammatory Properties

  • Application : SAC’s anti-oxidant, anti-angiogenesis, and anti-inflammatory properties were determined through the cell culture of porcine RPEs under H2O2-induced oxidative stress and through an HIOP-induced retinal ischemia animal model .
  • Results : Not specified in the available resources .

6. Antioxidant Interactions with Polyphenols

  • Application : This study aims to understand the antioxidant interactions between SAC and six natural polyphenols .
  • Method : The free-radical-scavenging activity of 1,1-diphenyl-2-picryl-hydrazyl (DPPH), the radical-cation-scavenging activity of 2,2-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and reducing power were measured .
  • Results : The antioxidant activity (DPPH, ABTS, and reducing power) of the combination of caffeic acid with SAC presented an increase with the raising of their individual concentrations in their mixture and along with a dose–response manner .

7. Hypoglycemic and Cholesterol-Lowering Effects

  • Application : SAC has been reported to have hypoglycemic and cholesterol-lowering effects .
  • Results : SAC inhibits prooxidant enzymes and chelates metals. It prevents apoptosis, lowers the activity of inducible nitric oxide synthase and blocks nuclear factor kappa B activity . According to scientific research, taking more than 1 mg of SAC

8. Antioxidant Interactions with Polyphenols

  • Application : This study aims to understand the antioxidant interactions between SAC and six natural polyphenols .
  • Method : The free-radical-scavenging activity of 1,1-diphenyl-2-picryl-hydrazyl (DPPH), the radical-cation-scavenging activity of 2,2-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and reducing power were measured .
  • Results : The antioxidant activity (DPPH, ABTS, and reducing power) of the combination of caffeic acid with SAC presented an increase with the raising of their individual concentrations in their mixture and along with a dose–response manner .

9. Hypoglycemic and Cholesterol-Lowering Effects

  • Application : SAC has been reported to have hypoglycemic and cholesterol-lowering effects .
  • Results : SAC inhibits prooxidant enzymes and chelates metals. It prevents apoptosis, lowers the activity of inducible nitric oxide synthase and blocks nuclear factor kappa B activity . According to scientific research, taking more than 1 mg of SAC has been verified to reduce cholesterol in experimental animals, including protecting the heart and liver .

Safety And Hazards

SAC is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

SAC has shown promising results in neurodegenerative disease and there is interest in it as a prototype for developing novel therapeutic drugs for neurological diseases . Further in vivo studies should be carried out to clarify the underlying mechanisms responsible for the neuroprotective effects of SAC .

properties

IUPAC Name

(2R)-2-amino-3-prop-2-enylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAHNWWNDFHPOH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20894862
Record name S-Allylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20894862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Allylcysteine

CAS RN

21593-77-1
Record name (+)-S-Allylcysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21593-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Allylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021593771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Allylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20894862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-ALLYLCYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81R3X99M15
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,210
Citations
Y Yamaguchi, H Kumagai - Experimental and …, 2020 - spandidos-publications.com
S‑Allyl‑l‑cysteine sulfoxide (ACSO) is an odour precursor in garlic bulbs. One plausible pathway for the biosynthesis of ACSO involves S‑2‑carboxypropyl glutathione produced from …
Number of citations: 62 www.spandidos-publications.com
Y Kosuge - Experimental and Therapeutic Medicine, 2020 - spandidos-publications.com
S‑allyl‑L‑cysteine (SAC) is a sulfur‑containing amino acid present in garlic and exhibits a wide range of biological activities such as antioxidant, anti‑inflammatory, and anticancer agent. …
Number of citations: 27 www.spandidos-publications.com
F Atif, S Yousuf, SK Agrawal - Brain research, 2009 - Elsevier
… Present study investigated the neuroprotective effect of S-allyl L-cysteine (SAC), a water soluble compound from garlic, against cerebral ischemia/reperfusion (I/R)-induced …
Number of citations: 66 www.sciencedirect.com
H Amano, D Kazamori, K Itoh, Y Kodera - Drug Metabolism and Disposition, 2015 - ASPET
… —N-acetyl-S-allyl-l-cysteine (NAc-SAC), N-acetyl-S-allyl-l-cysteine sulfoxide (NAc-SACS), S-allyl-l-cysteine sulfoxide (SACS), and l-γ-glutamyl-S-allyl-l-cysteine—were identified in the …
Number of citations: 40 dmd.aspetjournals.org
N Rais, A Ved, R Ahmad, M Kumar, MD Barbhai… - Journal of Functional …, 2023 - Elsevier
… and deglutamized to water soluble S-allyl-L-cysteine, S-allylmercap to-L-… -S-allyl-L-cysteine can be oxidized and deglutamized to some cysteine sulfoxides such as S-allyl-L-cysteine …
Number of citations: 1 www.sciencedirect.com
B Ray, NB Chauhan, DK Lahiri - Journal of neurochemistry, 2011 - Wiley Online Library
… Furthermore, we identified S-allyl-l-cysteine (SAC) as one of the most active chemicals responsible for the AGE-mediated effect(s). We observed significant neuroprotective and …
Number of citations: 119 onlinelibrary.wiley.com
H Amano, D Kazamori, K Itoh - Biological and Pharmaceutical …, 2016 - jstage.jst.go.jp
… Three major organosulfur compounds of aged garlic extract, S-allyl-L-cysteine (SAC), S-methyl-L-… N-Acetyl-S-allyl-L-cysteine and N-acetyl-S-methyl-L-cysteine inhibited the reactions …
Number of citations: 8 www.jstage.jst.go.jp
SJ Ziegler, O Sticher - Planta Medica, 1989 - thieme-connect.com
… (+)-S-Methyl-L-cysteine sulfoxide and (+)-S-allyl-L-cysteine sulfoxide (alliin) were the only compounds which were identified with certainty. Other sulfur amino acids reported to occur in …
Number of citations: 113 www.thieme-connect.com
P Chen, M Hu, F Liu, H Yu, C Chen - FEBS Open bio, 2019 - Wiley Online Library
… In the current study, we explored the impact of S-allyl-l-cysteine (SAC), an organosulfur component of garlic, on hepatocyte apoptosis induced by alcohol. Rat liver (BRL-3A) cells were …
Number of citations: 23 febs.onlinelibrary.wiley.com
VB Gupta, KSJ Rao - Neuroscience letters, 2007 - Elsevier
… It is reported that SAC (S-allyl-l-cysteine), a water-soluble organosulfur component present in garlic is known to prevent cognitive decline by protecting neurons from Aβ induced …
Number of citations: 66 www.sciencedirect.com

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